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Compound Name:
(hydroxymethyl)benzonitrile

Cat. No.: B1394285

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3,5-
Difluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various
pharmaceutical and agrochemical compounds. Due to the limited availability of public
experimental data, this guide utilizes high-fidelity predicted spectroscopic data to elucidate the
structural features of the molecule. We will delve into the interpretation of Nuclear Magnetic
Resonance (*H and 3C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry
(MS) data. This guide is intended for researchers, scientists, and drug development
professionals to aid in the identification, characterization, and quality control of this and
structurally related compounds.

Introduction

3,5-Difluoro-4-(hydroxymethyl)benzonitrile (CAS No. 228421-83-8) is a substituted aromatic
compound of significant interest in medicinal chemistry and materials science.[1] Its unique
substitution pattern, featuring two fluorine atoms flanking a hydroxymethyl group and a nitrile
moiety on the benzene ring, imparts specific electronic and steric properties that are valuable in
the design of novel molecules. The fluorine atoms can enhance metabolic stability, binding
affinity, and bioavailability of drug candidates, while the hydroxymethyl and nitrile groups offer
versatile handles for further chemical modifications.
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A thorough understanding of the spectroscopic signature of this molecule is paramount for
ensuring its identity and purity during synthesis and for its application in further research and
development. This guide presents a detailed analysis of its predicted spectroscopic data,
offering insights into the correlation between its molecular structure and its spectral features.

Molecular Structure and Key Features

The structure of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile is characterized by a 1,3,4,5-
tetrasubstituted benzene ring. The key structural features influencing its spectroscopic
properties are:

Aromatic Ring: The benzene ring provides a rigid scaffold with characteristic aromatic proton
and carbon signals in NMR spectroscopy.

e Fluorine Substituents: The two electron-withdrawing fluorine atoms significantly influence the
chemical shifts of the adjacent aromatic protons and carbons due to their strong inductive
effects.

o Hydroxymethyl Group (-CH20H): This group introduces characteristic signals for the
methylene protons and the hydroxyl proton in *H NMR, as well as a distinct carbon signal in
13C NMR. The hydroxyl group also gives rise to a prominent absorption band in the IR
spectrum.

« Nitrile Group (-C=N): The nitrile functionality has a characteristic sharp absorption in the IR
spectrum and a distinct quaternary carbon signal in the 3C NMR spectrum.

Figure 1: Chemical structure of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted NMR data for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in a
standard solvent like CDCIs are presented below.

Experimental Protocol (Hypothetical)

For the acquisition of high-quality NMR spectra, the following protocol is recommended:
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500
MHz instrument.

e 1H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of -2 to 12 ppm,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64
scans are averaged for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width of 0 to
220 ppm, a 90° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5
seconds are appropriate. A larger number of scans (e.g., 1024 to 4096) is typically required
to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the *H and 13C spectra to the TMS signal at 0.00 ppm.

Predicted *H NMR Data

The predicted *H NMR spectrum of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile is
characterized by distinct signals for the aromatic, methylene, and hydroxyl protons.

Table 1: Predicted *H NMR Chemical Shifts (8, ppm) and Multiplicities in CDCls

Predicted Chemical

Proton Assignment Shift (5, ppm) Multiplicity Integration
Aromatic-H ~7.3-7.5 Triplet (t) 2H
Methylene-H (-CH2) ~4.8 Singlet (s) 2H
Hydroxyl-H (-OH) Variable (~1.5 - 2.5) Broad Singlet (br s) 1H

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:
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o Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry
of the molecule. They appear as a triplet in the downfield region (~7.3 - 7.5 ppm). The triplet
multiplicity arises from coupling to the two adjacent fluorine atoms (n+1 rule for 1=1/2 nuclei,
where n=2).

o Methylene Protons: The two protons of the hydroxymethyl group are equivalent and are not
coupled to any other protons, thus they appear as a sharp singlet at approximately 4.8 ppm.

o Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on factors
such as concentration, temperature, and solvent. It typically appears as a broad singlet due
to chemical exchange.

Predicted **C NMR Data

The predicted proton-decoupled *3C NMR spectrum provides information about the carbon
skeleton of the molecule.

Table 2: Predicted 3C NMR Chemical Shifts (8, ppm) in CDCls

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-F (ipso) ~160 - 165 (d, JCF = 250 Hz)

C-CN (ipso) ~110- 115

C-CH20H (ipso) ~135- 140

C-H (aromatic) ~115 - 120 (t, 2JCF = 20-25 Hz)
-CH20H ~60 - 65

-C=N ~115-120

Disclaimer: These are predicted values and may differ slightly from experimental results.
Coupling constants (J) are approximate.

Interpretation:
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e Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-F) will appear as
doublets in the proton-coupled 13C NMR spectrum due to the large one-bond carbon-fluorine
coupling (1JCF). In the proton-decoupled spectrum, these will be the most downfield signals
in the aromatic region. The aromatic carbons bearing a hydrogen atom will appear as triplets
due to two-bond coupling to the two fluorine atoms (2JCF). The ipso-carbons attached to the
nitrile and hydroxymethyl groups will appear as singlets.

o Methylene Carbon: The carbon of the hydroxymethyl group is expected in the 60-65 ppm
region.

 Nitrile Carbon: The carbon of the nitrile group is a quaternary carbon and will typically appear
in the 115-120 ppm region.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)

 Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1. Co-add 16 to 32
scans to improve the signal-to-noise ratio.

o Background Correction: A background spectrum of the clean, empty ATR crystal should be
recorded prior to the sample measurement and automatically subtracted from the sample
spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare their positions and
relative intensities to known correlation charts.
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Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)
O-H stretch (alcohol) 3600-3200 Strong, Broad
Aromatic C-H stretch 3100-3000 Medium
Aliphatic C-H stretch (-CHz) 2950-2850 Medium
C=N stretch (nitrile) 2240-2220 Sharp, Medium-Strong
Aromatic C=C stretch 1600-1450 Medium
C-O stretch (alcohol) 1260-1000 Strong
C-F stretch 1350-1150 Strong

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:

indicator of the hydroxyl group.

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm~1 is a clear

e C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while

the aliphatic C-H stretches of the methylene group will appear just below 3000 cm~1.

o C=N Stretch: The nitrile group will exhibit a characteristic sharp and relatively strong
absorption band in the 2240-2220 cm~! region.[2]

e C-O and C-F Stretches: The fingerprint region (below 1500 cm~1) will contain strong

absorptions corresponding to the C-O stretching of the alcohol and the C-F stretching

vibrations.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Experimental Protocol (Hypothetical)

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source is recommended for accurate mass
determination.

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 pg/mL) in a suitable
solvent such as methanol or acetonitrile.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in both positive and negative ion modes to determine the most sensitive ionization mode.

o Fragmentation Analysis (MS/MS): Select the molecular ion peak and subject it to collision-
induced dissociation (CID) to obtain a fragmentation spectrum. This will provide valuable
structural information.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Key lons

lon Predicted m/z Interpretation

[M+H]* 170.0459 Molecular ion (protonated)
M+Na]* 192.0278 Sodium adduct

[ ]

[M-H]~ 168.0302 Molecular ion (deprotonated)

Loss of water from the
[M-H20+H]* 152.0353
protonated molecule

Disclaimer: These are predicted values based on the exact mass of the most abundant
isotopes.

Interpretation:
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The high-resolution mass spectrum should show a prominent molecular ion peak
corresponding to the protonated molecule [M+H]* in positive ion mode or the deprotonated
molecule [M-H]~ in negative ion mode. The accurate mass measurement can be used to
confirm the elemental composition of the molecule.

Fragmentation Pathway:

Under MS/MS conditions, the primary fragmentation pathway is expected to be the loss of
water from the hydroxymethyl group. Other potential fragmentations include the loss of the
entire hydroxymethyl group or cleavage of the nitrile group.

Figure 3: A simplified predicted fragmentation pathway for 3,5-Difluoro-4-
(hydroxymethyl)benzonitrile in positive ion ESI-MS/MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3,5-
Difluoro-4-(hydroxymethyl)benzonitrile. The predicted *H NMR, 3C NMR, IR, and MS data
offer a comprehensive spectroscopic profile that can be invaluable for the identification and
characterization of this important chemical intermediate. While predicted data is a powerful tool
in the absence of experimental spectra, it is always recommended to confirm these findings
with experimental data whenever possible. The protocols and interpretations provided herein
serve as a robust framework for researchers working with this and structurally similar
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Difluoro-4-
(hydroxymethyl)benzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1394285#spectroscopic-data-nmr-ir-ms-
for-3-5-difluoro-4-hydroxymethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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